molecular formula C8H6N2O2 B1610082 6-(cyanomethyl)pyridine-2-carboxylic Acid CAS No. 312325-75-0

6-(cyanomethyl)pyridine-2-carboxylic Acid

Cat. No.: B1610082
CAS No.: 312325-75-0
M. Wt: 162.15 g/mol
InChI Key: OHCPKZWRMPEWJZ-UHFFFAOYSA-N
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Description

6-(cyanomethyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound features a cyanomethyl group attached to the sixth position of the pyridine ring and a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cyanomethyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with cyanomethyl magnesium bromide under controlled conditions. This reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is then subjected to acidic workup to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(cyanomethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents facilitate these reactions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

    Substitution: Esters or amides.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antibacterial Properties

Research indicates that derivatives of 6-(cyanomethyl)pyridine-2-carboxylic acid exhibit promising antiviral properties, particularly against HIV. Studies have shown that certain compounds can selectively down-modulate the human CD4 protein, which is critical for HIV entry into cells. This suggests potential as an HIV entry inhibitor and a therapeutic agent for related diseases such as asthma and rheumatoid arthritis .

Enzyme Inhibition Studies

The compound serves as a useful building block in synthesizing biologically active molecules. Its structural features allow it to act as an enzyme inhibitor, which is valuable in drug development targeting various biochemical pathways.

Agrochemical Applications

Herbicidal and Insecticidal Synergy

This compound has been investigated for its synergistic effects when combined with other herbicides and insecticides. For instance, research has demonstrated that mixtures of this compound with certain organophosphate insecticides enhance the efficacy of pest control measures while reducing the required application rates . This synergy is particularly beneficial in agricultural practices to manage crop pests effectively.

Case Study: Herbicide Efficacy

In a study evaluating the effectiveness of herbicidal compositions containing this compound, significant reductions in weed populations were observed in cereal crops. The study highlighted the compound's role in enhancing the phytotoxic effects of traditional herbicides, thereby improving overall crop yield .

Chemical Synthesis

Intermediate in Organic Synthesis

The compound is widely used as an intermediate in organic synthesis, particularly in creating various pharmaceuticals and specialty chemicals. Its unique functional groups facilitate diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Reaction Type Description Common Reagents
OxidationConverts nitrile groups to carboxylic acids or oxidized derivativesKMnO₄, CrO₃
ReductionTransforms nitrile groups to primary aminesLiAlH₄, H₂ (with catalyst)
Nucleophilic SubstitutionReplaces cyanomethyl group with other nucleophilesAmines, alcohols under basic/acidic conditions

Material Science

Functional Materials Development

This compound is also explored in developing functional materials due to its unique chemical properties. It can be incorporated into polymer matrices to impart specific functionalities such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 6-(cyanomethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The cyanomethyl group can undergo nucleophilic attack, leading to various downstream effects. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyanomethyl)pyridine-3-carboxylic acid
  • 6-(cyanomethyl)pyridine-3-carboxylic acid
  • 2-(cyanomethyl)pyridine-4-carboxylic acid

Uniqueness

6-(cyanomethyl)pyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications compared to its isomers. The presence of both a cyanomethyl and a carboxylic acid group in specific positions on the pyridine ring allows for unique interactions and reactions that are not observed in other similar compounds.

Biological Activity

6-(Cyanomethyl)pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and applications of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound can be achieved through several methods. A common approach involves the reaction of 2-chloronicotinic acid with cyanomethyl magnesium bromide under controlled conditions, typically requiring an inert atmosphere and solvents like tetrahydrofuran (THF) .

Enzyme Inhibition

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant enzyme inhibition. For instance, studies have shown that related compounds demonstrate inhibitory effects on carbonic anhydrases (CAs), which are crucial for various physiological processes. The inhibition potency varies, with some compounds showing IC50 values as low as 10.93 nM against CA IX .

Antioxidant Activity

The antioxidant potential of compounds related to this compound has been evaluated through various assays. Notably, certain derivatives have shown a high percentage of inhibition against free radicals, indicating their potential as antioxidants .

Antimicrobial Properties

There is emerging evidence that pyridine derivatives possess antimicrobial properties. For example, some studies report significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 µg/mL . These findings highlight the compound's potential in developing new antimicrobial agents.

The biological activity of this compound is attributed to its structural features, particularly the cyanomethyl and carboxylic acid groups. The cyanomethyl group can undergo nucleophilic attack, leading to various downstream effects on biological targets. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biomolecules, influencing their function and activity .

Case Studies

  • Inhibition of DPP-4 : A collection of aminomethyl-pyridines was synthesized and evaluated for their inhibitory activity against DPP-4 (Dipeptidyl Peptidase-4), a target in diabetes treatment. One compound showed an IC50 value of 10 nM, demonstrating high selectivity over DPP-8 .
  • Antioxidant Evaluation : In a study assessing the antioxidant capacity of pyridine derivatives, one compound exhibited a remarkable activity level with a percentage inhibition of 72.93% against DPPH free radicals at a concentration of 25 µg/mL .

Data Summary

Activity Type IC50 Value (nM) Concentration (µg/mL) Reference
Carbonic Anhydrase Inhibition (CA IX)10.93 - 25.06-
Antioxidant Activity-25
Antibacterial Activity-50
DPP-4 Inhibition10-

Properties

IUPAC Name

6-(cyanomethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-5-4-6-2-1-3-7(10-6)8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCPKZWRMPEWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467179
Record name 6-(cyanomethyl)pyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312325-75-0
Record name 6-(cyanomethyl)pyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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